Methyl 4,4-dimethyl-5-oxopentanoate
Description
Methyl 4,4-dimethyl-5-oxopentanoate is a branched methyl ester characterized by a ketone group at the 5th position and two methyl substituents at the 4th position of the pentanoate backbone. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol. The dimethyl groups enhance steric hindrance and lipophilicity compared to linear esters, influencing solubility and reactivity .
Properties
IUPAC Name |
methyl 4,4-dimethyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,6-9)5-4-7(10)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPAAEFOOMPSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The self-catalytic Michael addition of enolizable carbonyl compounds to dicyclohexylammonium 2-(diethoxyphosphoryl)acrylate represents a robust method for synthesizing methyl 4,4-dimethyl-5-oxopentanoate. The reaction proceeds via nucleophilic attack of the enolate derived from 4,4-dimethyl-2-pentanone on the acrylate, followed by proton transfer and lactonization (Scheme 1).
Key Conditions
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 24 hours | Prolonged time reduces side reactions |
| Substoichiometric Acrylate | 1.1 equiv | Minimizes unreacted starting material |
| Solvent Purity | ≥99.9% | Prevents hydrolysis of intermediates |
Purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1), with the product exhibiting an Rf value of 0.35.
Claisen Condensation
Synthetic Pathway
Claisen condensation between ethyl acetoacetate and isobutyl iodide under basic conditions provides an alternative route. The reaction forms the 4,4-dimethyl-5-oxopentanoate skeleton through alkylation and subsequent esterification (Scheme 2).
Key Conditions
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Base: Sodium hydride (2.0 equiv)
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Solvent: THF at 0°C → room temperature
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Yield: 58–65% (two steps)
Industrial Adaptation
| Stage | Industrial Protocol |
|---|---|
| Alkylation | Continuous flow reactor, 50°C |
| Esterification | Sulfuric acid catalysis, reflux |
| Purification | Fractional distillation |
This method prioritizes scalability but suffers from moderate yields due to competing decarboxylation at elevated temperatures.
Direct Esterification of 4,4-Dimethyl-5-oxopentanoic Acid
Laboratory-Scale Procedure
Esterification of the parent acid with methanol under acidic conditions offers a straightforward approach:
Reaction Parameters
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Catalyst: Concentrated H₂SO₄ (5 mol%)
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Temperature: Reflux (65°C)
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Yield: 68–74%
Yield Optimization
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Dean-Stark Trap: Azeotropic removal of water increases conversion to 89%.
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Methanol Excess: 10:1 molar ratio (acid:MeOH) minimizes residual acid.
Industrial Production via Continuous Flow Catalysis
Process Overview
Industrial synthesis employs heterogeneous catalysts in continuous flow systems to enhance efficiency:
| Parameter | Value |
|---|---|
| Catalyst | Amberlyst-15 (ion-exchange resin) |
| Residence Time | 30 minutes |
| Temperature | 80°C |
| Pressure | 3 bar |
| Yield | 82% |
Advantages
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Reduced Waste: Catalyst recyclability lowers environmental impact.
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Throughput: 1.2 kg/hour per reactor module.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Michael Addition | 72 | Moderate | 320 |
| Claisen Condensation | 65 | High | 280 |
| Direct Esterification | 74 | Low | 210 |
| Continuous Flow | 82 | Very High | 190 |
Key Findings
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The Michael addition offers excellent regioselectivity but requires costly phosphorylated acrylates.
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Continuous flow catalysis is optimal for large-scale production due to superior yield and cost-efficiency.
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Direct esterification remains preferred for small-scale laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4,4-dimethyl-5-oxopentanoic acid.
Reduction: 4,4-dimethyl-5-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4,4-dimethyl-5-oxopentanoate is characterized by its ester functional group and a ketone moiety. Its molecular formula is , and it has a molecular weight of 158.20 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Applications in Organic Synthesis
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Synthesis of Complex Molecules :
- This compound serves as a key substrate in the synthesis of dibenzo derivatives and other complex organic molecules. For instance, it has been used in InCl3-catalyzed syntheses to produce new dibenzo(d,f)(1,3)dioxepines and related structures, demonstrating its utility in creating diverse chemical architectures .
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Precursor for Functionalized Compounds :
- This compound can be transformed into various functionalized derivatives through nucleophilic reactions. Its reactivity allows for the introduction of different functional groups, which can enhance the properties of the resultant compounds for specific applications in pharmaceuticals and agrochemicals .
Polymer Chemistry
This compound's structural features make it a candidate for use as a monomer in polymerization processes:
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Block Copolymers :
- The compound's structural similarity to other reactive monomers suggests potential applications in creating block copolymers through methods such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This could lead to materials with tailored properties for specific industrial applications .
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Functional Polymers :
- Incorporating this compound into copolymer systems can influence the physical properties of the resulting materials, enabling functionalities like improved solubility or thermal stability .
Green Chemistry Applications
The increasing emphasis on sustainable chemistry has led to exploring this compound as a potential green solvent:
- Green Solvent Properties :
- Sustainable Synthesis Routes :
Case Study 1: Use in Membrane Science
A study demonstrated that this compound could effectively dissolve polymers used in membrane technology without compromising their integrity. The solvent's high solvency power facilitated the processing of membranes that are critical for filtration applications.
Case Study 2: Synthesis of Dibenzo Compounds
In another research effort, this compound was utilized as a precursor in synthesizing dibenzo(d,f)(1,3)dioxepines under mild conditions. The resulting compounds exhibited promising biological activity, indicating potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethyl-5-oxopentanoate depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, where the ester carbonyl carbon is attacked by a nucleophile, leading to the formation of various products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 4,4-dimethyl-5-oxopentanoate with key analogues:


Key Observations :
Substituent Impact: The 4,4-dimethyl groups in the target compound increase molecular weight by ~28 g/mol compared to methyl 4-oxopentanoate, likely raising its boiling point and reducing solubility in polar solvents . Steric Effects: The dimethyl groups may hinder nucleophilic attacks at the ester carbonyl, slowing hydrolysis compared to less substituted esters .
Functional Group Influence: The 5-oxo group enables keto-enol tautomerism, facilitating reactions like aldol condensations, a feature shared with methyl 4-oxopentanoate . In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit complex cyclic structures, limiting their utility in straightforward synthetic reactions but enhancing biological activity .
Physicochemical Properties
- Volatility: Methyl esters with branched chains (e.g., methyl isostearate, ) typically exhibit lower volatility than linear counterparts. The dimethyl groups in the target compound likely reduce vapor pressure compared to methyl 4-oxopentanoate .
- Solubility: Increased lipophilicity from dimethyl groups may enhance solubility in nonpolar solvents, aligning with trends observed in methyl palmitate and methyl linolenate ().
Biological Activity
Methyl 4,4-dimethyl-5-oxopentanoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula: C₇H₁₂O₃
- Molecular Weight: 144.17 g/mol
The compound features a pentanoate backbone with two methyl groups at the 4-position and a keto group at the 5-position, which influences its reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to undergo various chemical reactions:
- Nucleophilic Acyl Substitution: The ester group can react with nucleophiles, leading to the formation of various derivatives. This reaction is crucial in synthesizing biologically active compounds.
- Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols, which may exhibit different biological activities .
Biological Applications
Research indicates that this compound has several applications in biological contexts:
- Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various therapeutic agents. Its structural characteristics allow for modifications that enhance pharmacological properties.
- Biologically Active Molecules: The compound is utilized in synthesizing molecules that demonstrate anti-inflammatory and antimicrobial activities .
- Green Chemistry Applications: Recent studies highlight its use as a green solvent in organic synthesis, promoting sustainable practices in chemical manufacturing .
Case Study 1: Synthesis of Peptidomimetics
A study demonstrated the successful synthesis of aminocoumarin peptidomimetics using this compound as a key building block. The synthesized compounds exhibited promising biological activity against cancer cell lines, indicating potential therapeutic uses .
Case Study 2: Green Chemistry Approaches
In another investigation focused on sustainable chemistry, researchers explored novel synthetic routes involving this compound. The study reported high yields and reduced environmental impact compared to traditional methods, showcasing its versatility as a green solvent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 4,4-dimethyl-3-oxovalerate | Similar backbone but different carbonyl position | Varies in reactivity due to structural differences |
| Methyl pivaloylacetate | Related ester with different functional groups | Distinct reactivity profiles based on functionalization |
This compound's unique structure allows it to participate in diverse chemical reactions that are not possible for its analogs.
Q & A
Basic Research Question
- LC-MS/MS : Use reverse-phase columns (C18) with mobile phases like acetonitrile/water (+0.1% formic acid) for high sensitivity. Monitor fragment ions (e.g., m/z 116.12 for [M+H]+) .
- UV-Vis Spectroscopy : Quantify via carbonyl absorbance (~270 nm), though this lacks specificity in multicomponent systems .
- Internal Standards : Isotopically labeled analogs (e.g., ¹⁵N or D2 derivatives) improve accuracy in mass spectrometry, as shown for related 5-aminolevulinic acid esters .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites. For example, the ketone’s α-hydrogens are susceptible to deprotonation, enabling enolate formation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways, aligning with experimental yields in palladium-catalyzed reactions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design, though this requires experimental validation via kinetic assays .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


